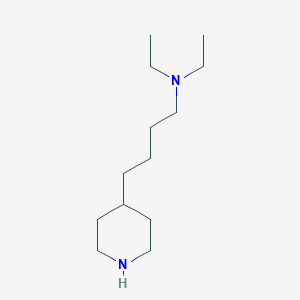
methyl(2S)-2-amino-3-methoxypropanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl(2S)-2-amino-3-methoxypropanoatehydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-amino-3-methoxypropanoatehydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of (S)-2-Amino-3-methoxy-propionic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the methyl ester hydrochloride .
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of ion-exchange resins and other purification techniques ensures that the final product meets industrial standards .
化学反応の分析
Types of Reactions
methyl(2S)-2-amino-3-methoxypropanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino alcohols. Substitution reactions can introduce a variety of functional groups, leading to the formation of more complex molecules .
科学的研究の応用
methyl(2S)-2-amino-3-methoxypropanoatehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: This compound can be used in studies involving amino acid transport and metabolism.
Industry: It is used in the production of polymers and other materials .
作用機序
The mechanism of action of methyl(2S)-2-amino-3-methoxypropanoatehydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s chiral nature allows it to interact selectively with certain enzymes and receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- Methyl 4-aminobutyrate hydrochloride
- Methyl α-aminoisobutyrate hydrochloride
- Ethyl 4-aminobutyrate hydrochloride
Uniqueness
methyl(2S)-2-amino-3-methoxypropanoatehydrochloride is unique due to its specific chiral configuration and the presence of a methoxy group. This structural uniqueness allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds .
特性
分子式 |
C5H12ClNO3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-methoxypropanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-8-3-4(6)5(7)9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 |
InChIキー |
DXOQFRDEFFKRDC-WCCKRBBISA-N |
異性体SMILES |
COC[C@@H](C(=O)OC)N.Cl |
正規SMILES |
COCC(C(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-Dihydrothieno[2,3-b]pyrrol-5-one](/img/structure/B8462270.png)


![METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE](/img/structure/B8462303.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chlorophenyl)-3-methyl-](/img/structure/B8462310.png)
![tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8462311.png)

![N,N'-bis[[2-(3,4,5-Trimethoxyphenyl)thiazol-4-yl]methyl]piperazine](/img/structure/B8462320.png)


![8-iodo-2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8462346.png)


